2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Overview
Description
2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a halide or a tosylate with a thiol, such as benzyl mercaptan, in the presence of a base like sodium hydride or potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine, such as 2-methylaniline, with an activated carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Nitric acid, halogens, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, halo, or sulfonyl derivatives
Scientific Research Applications
2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, such as enzymes or receptors.
Materials Science: The spirocyclic structure of this compound can impart unique physical and chemical properties, making it a candidate for the development of advanced materials, such as polymers or nanomaterials.
Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and functional groups can influence its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
Uniqueness
2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
3-benzylsulfanyl-N-(2-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4OS/c1-21-10-8-9-15-24(21)29-27(33)32-18-16-28(17-19-32)30-25(23-13-6-3-7-14-23)26(31-28)34-20-22-11-4-2-5-12-22/h2-15H,16-20H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCSMFUVYXABMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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